molecular formula C10H13NO B2589249 5,6,7,8-Tetrahydroquinolin-8-ylmethanol CAS No. 76670-20-7

5,6,7,8-Tetrahydroquinolin-8-ylmethanol

Cat. No.: B2589249
CAS No.: 76670-20-7
M. Wt: 163.22
InChI Key: RXFICZJTKLDZPY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-8-ylmethanol ( 76670-20-7) is a chiral tetrahydroquinoline derivative of high interest in medicinal chemistry and asymmetric synthesis. This compound serves as a strategic synthetic intermediate for constructing more complex molecules. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules and natural alkaloids . This chemical is primarily valued as a key building block in research. Its functional groups make it a potential precursor for the synthesis of chiral ligands, such as diamines, which are crucial in developing transition metal catalysts for asymmetric reactions like hydrogenation and transfer hydrogenation . Furthermore, structurally similar 8-substituted tetrahydroquinolines are extensively investigated for their antiproliferative activity against various human cancer cell lines, including colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and others . Research indicates that such compounds can exert their effects by inducing mitochondrial membrane depolarization and increasing cellular reactive oxygen species (ROS) production, leading to cancer cell death . The chirality of the core scaffold is often a critical factor in these biological interactions, making enantiopure building blocks essential for research . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h2,5-6,9,12H,1,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFICZJTKLDZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76670-20-7
Record name 5,6,7,8-tetrahydroquinolin-8-ylmethanol
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Chemical Transformations and Reactivity Profiles of 5,6,7,8 Tetrahydroquinolin 8 Ylmethanol

Reactions at the Primary Alcohol Functionality (–CH2OH)

The primary alcohol group is a key site for various functionalization reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The primary alcohol of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol can be readily converted to its corresponding esters and ethers through established synthetic protocols.

Esterification:

Esterification can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions. A particularly effective method for the related compound, 5,6,7,8-tetrahydroquinolin-8-ol, involves lipase-catalyzed acetylation. nih.govresearchgate.net This enzymatic approach offers high yields and enantioselectivity. A similar strategy can be applied to this compound.

For instance, the reaction with acetic anhydride (B1165640) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), would yield 5,6,7,8-tetrahydroquinolin-8-ylmethyl acetate (B1210297). The reaction is typically carried out in an organic solvent, and the enzyme provides a mild and selective method for acylation.

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The reaction is generally carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).

For example, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield 8-(methoxymethyl)-5,6,7,8-tetrahydroquinoline.

Reaction TypeReagentProduct
EsterificationAcetic Anhydride, Lipase5,6,7,8-Tetrahydroquinolin-8-ylmethyl acetate
Etherification1. Sodium Hydride2. Methyl Iodide8-(Methoxymethyl)-5,6,7,8-tetrahydroquinoline

Reactions Involving the Tertiary Amine Nitrogen Atom of the Tetrahydroquinoline Ring

The tertiary nitrogen atom in the tetrahydroquinoline ring is nucleophilic and can participate in several characteristic reactions of tertiary amines.

One common reaction is the formation of an N-oxide upon treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov This transformation introduces a positive charge on the nitrogen and an oxygen atom, altering the electronic properties and reactivity of the pyridine (B92270) ring.

Furthermore, the nitrogen atom can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen and can be used to modify the solubility and biological activity of the molecule.

Transformations of the Saturated Carbocyclic Ring System

The saturated carbocyclic ring of this compound can undergo several transformations, primarily involving the carbon atom bearing the hydroxymethyl group (C8) and dehydrogenation to form the aromatic quinoline (B57606) ring.

Functional group interconversion at the C8 position is a plausible transformation. For instance, the corresponding ketone, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized and subsequently converted to other derivatives. This ketone can be prepared by oxidation of the secondary alcohol, 5,6,7,8-tetrahydroquinolin-8-ol. From the ketone, derivatives such as 8-amino-5,6,7,8-tetrahydroquinoline can be synthesized via reductive amination. researchgate.net

Another significant transformation is the dehydrogenation of the tetrahydroquinoline ring system to the fully aromatic quinoline. This can be achieved using various dehydrogenation catalysts, such as palladium on carbon (Pd/C), often at elevated temperatures. researchgate.netrsc.org This aromatization reaction is a key step in many synthetic routes and can significantly alter the properties of the molecule.

Regioselective Functionalization of the Pyridine Ring Moiety

The pyridine ring of the 5,6,7,8-tetrahydroquinoline (B84679) system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. arsdcollege.ac.inuoanbar.edu.iq However, functionalization can be achieved under specific conditions, often with substitution occurring at positions 5 and 8 of the quinoline ring system. quora.comresearchgate.net

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have opened up new avenues for the regioselective functionalization of pyridine and quinoline rings. These methods allow for the introduction of various substituents, including aryl, alkyl, and other functional groups, at specific positions that are not readily accessible through classical electrophilic substitution reactions. The specific regioselectivity is often dictated by the choice of catalyst, ligand, and directing group.

Applications in Advanced Organic Synthesis and Catalysis

5,6,7,8-Tetrahydroquinolin-8-ylmethanol as a Chiral Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational element in asymmetric synthesis stems from the stereocenter at the C8 position. The resolution of its racemic form is a critical first step to harness its potential as a chiral precursor.

Design and Synthesis of Chiral Derivatives for Specific Applications

A highly efficient method for obtaining enantiomerically pure forms of the parent alcohol, 5,6,7,8-tetrahydroquinolin-8-ol, is through dynamic kinetic resolution (DKR). nih.govmdpi.com This process often employs enzymes, such as lipase (B570770) from Candida antarctica, to selectively acetylate one enantiomer of the racemic alcohol. mdpi.com This enzymatic resolution yields both the (S)-alcohol and the (R)-acetate with high enantiomeric excess (>99% ee) and in excellent yields (88% and 86%, respectively). researchgate.net

Once resolved, the chiral alcohol serves as a versatile starting point for a variety of derivatives. The hydroxyl group can be converted into a good leaving group, such as a mesylate, to allow for nucleophilic substitution reactions. This approach, proceeding with an inversion of configuration, has been used to synthesize a range of 8-substituted derivatives, including azides, thioacetates, and amines. researchgate.net For example, the synthesis of the crucial chiral diamine ligand, (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, is achieved through a multi-step sequence starting from the resolved (R)-alcohol. mdpi.com

Table 1: Synthetic Pathway from (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-CAMPY Ligand

Step Reaction Product Yield
1 Mesylation of (R)-alcohol, followed by substitution with NaN₃ (S)-8-azido-5,6,7,8-tetrahydroquinoline -
2 Reduction of azide (B81097) with Pd-C under H₂ atmosphere (S)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) -

Data synthesized from descriptions in the literature. mdpi.com

This strategic derivatization allows for the fine-tuning of the molecule's properties for specific applications, most notably as ligands in asymmetric catalysis. nih.gov

Precursors for Advanced Organic Ligands and Organocatalysts

The chiral derivatives synthesized from this compound are valuable precursors for advanced ligands used in transition metal catalysis. mdpi.com Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes designed for asymmetric transfer hydrogenation (ATH). nih.govresearchgate.net

Two prominent examples of such ligands are CAMPY (L1) and its 2-methyl substituted analog, Me-CAMPY (L2). mdpi.com These ligands are designed to chelate with a metal center, creating a chiral environment that can induce high stereoselectivity in catalytic reactions. The synthesis of these ligands from the parent alcohol underscores its importance as a foundational chiral building block. mdpi.com

Role as a Ligand in Transition Metal Catalysis

Derivatives of this compound, particularly the 8-amino variants, function as effective chiral ligands in transition metal catalysis. Their structure allows them to form stable complexes with metals like rhodium and ruthenium, which are active catalysts for important organic transformations.

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral alcohols and amines. nih.gov Chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, such as CAMPY and Me-CAMPY, have been successfully used in rhodium-catalyzed ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), which are key intermediates for biologically active alkaloids. mdpi.comnih.gov

In these reactions, the chiral ligand, coordinated to a metal center (e.g., [Cp*RhCl₂]₂), facilitates the stereoselective transfer of a hydride from a hydrogen source (like formic acid) to the imine substrate. rsc.orgmdpi.com Studies have shown that rhodium catalysts bearing these ligands are highly effective in terms of both chemical conversion and enantioselectivity. nih.govresearchgate.net For instance, quantitative conversions and enantiomeric excesses (ee) up to 69% have been achieved. nih.gov The catalytic activity can be further enhanced by using additives like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), which is particularly beneficial for more sterically demanding substrates. mdpi.comnih.gov

Table 2: Performance of Rhodium Catalysts with CAMPY/Me-CAMPY Ligands in ATH of a DHIQ Substrate

Catalyst (Metal/Ligand) Additive Conversion (%) ee (%)
[CpRhCl(L1)]Cl (C3) None 10 69 (R)
[CpRhCl(L1)]Cl (C3) La(OTf)₃ >99 67 (R)
[CpRhCl(L2)]Cl (C4) None 12 45 (R)
[CpRhCl(L2)]Cl (C4) La(OTf)₃ >99 42 (R)

Data from a study on the ATH of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline. mdpi.comnih.govresearchgate.net

Ligand Design Principles and Their Impact on Catalytic Performance and Enantioselectivity

The design of the chiral ligand is paramount as its steric and electronic properties directly influence the catalyst's performance. nih.govnumberanalytics.com The comparison between the CAMPY (L1) and Me-CAMPY (L2) ligands illustrates this principle. mdpi.com These two chelating diamine ligands differ in their steric and electronic characteristics due to the presence of a methyl group at the 2-position of the quinoline (B57606) ring in Me-CAMPY. mdpi.com

This seemingly minor structural modification can lead to significant differences in the reactivity and enantioselectivity of the corresponding metal complexes. mdpi.com For example, in the ATH of DHIQs, the catalyst with the unsubstituted CAMPY ligand generally provides higher enantioselectivity compared to the catalyst with the Me-CAMPY ligand (Table 2). nih.gov This suggests that the steric bulk or electronic nature of the methyl group alters the geometry of the transition state during the hydride transfer step, thereby affecting the stereochemical outcome. nih.gov The ability to tune the ligand structure is therefore essential for optimizing a catalyst for a specific substrate and achieving the desired selectivity. nih.gov

Applications in Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts are widely utilized for the asymmetric hydrogenation of various unsaturated compounds, including N-heterocycles. rsc.orgnih.gov These catalysts often employ chiral phosphorus or diamine ligands to achieve high levels of enantioselectivity. nih.gov While the CAMPY and Me-CAMPY ligands have been extensively studied in the context of rhodium and ruthenium-catalyzed ATH, their application in iridium catalysis is a logical extension. nih.govmdpi.com

The development of chiral iridium complexes with diamine ligands for ATH is an active area of research. nih.govnih.gov Given the proven effectiveness of the 8-amino-5,6,7,8-tetrahydroquinoline scaffold in inducing asymmetry, these ligands hold potential for use in iridium-catalyzed hydrogenations of challenging substrates like quinolines and isoquinolines. nih.gov The modular synthesis of these ligands from this compound allows for structural modifications that could be tailored to optimize performance in iridium-based catalytic systems.

Intermediate in the Synthesis of Diverse Compound Libraries

The versatile chemical nature of this compound and its derivatives, particularly the corresponding 8-ol, makes it a valuable intermediate in the generation of diverse compound libraries for various scientific applications. Its stable heterocyclic core and the reactive hydroxyl group at the 8-position allow for a wide range of chemical modifications, leading to the synthesis of novel carboxamides, thiocarboxamides, thioethers, and more complex molecular scaffolds.

Preparation of 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamides and Carboxamides

A convenient one-step synthesis for 5,6,7,8-tetrahydroquinoline-8-carboxamides and their corresponding thio-carboxamides has been developed, utilizing an 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines. rsc.org This method involves the reaction of the lithiated intermediate with trimethylsilyl (B98337) isocyanate or isothiocyanate, followed by a mild hydrolysis step to yield the desired products. rsc.org Secondary thioamides can also be prepared through a similar reaction pathway using appropriately substituted isothiocyanates. rsc.org

While the direct conversion from this compound is not explicitly detailed, a plausible synthetic route would involve the initial oxidation of the alcohol to the corresponding quinoline, followed by lithiation at the 8-position to form the key intermediate. This lithiated species can then be subjected to the aforementioned reaction conditions to afford the target carboxamides and thiocarboxamides.

Further research has demonstrated that a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters can be prepared by reacting the 8-lithio- or 8-magnesio-derivatives with carbon dioxide, followed by esterification. rsc.org These esters, in turn, can be converted into the corresponding amides and thioamides, providing an alternative route to these compound classes. rsc.org

Synthesis of Thioether Derivatives

Thioether derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been successfully synthesized, showcasing another facet of the utility of this heterocyclic scaffold. One reported method involves a one-pot reaction for the preparation of 5,6,7,8-tetrahydroquinolin-8-yl thioether. researchgate.net This synthesis begins with the methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate (B1210297) in the presence of potassium carbonate. researchgate.net The resulting thiol anion is then alkylated with various alkyl halides to produce the desired thioether derivatives. researchgate.netresearchgate.net

The enantiomerically pure starting material, (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate, can be obtained through the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net This enzymatic resolution also yields (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, which can be further utilized in other synthetic applications. researchgate.net

Utilization in Multi-Step Synthetic Sequences for Complex Scaffolds

The 5,6,7,8-tetrahydroquinoline framework, and specifically its 8-substituted derivatives, serve as crucial building blocks in the multi-step synthesis of more complex and functionally rich molecular architectures. A notable example is the synthesis of chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.com These chiral diamines, such as CAMPY and its 2-methyl substituted analogue Me-CAMPY, have been employed as effective ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com

The synthesis of these complex ligands commences with the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a derivative accessible from this compound. mdpi.comnih.gov This resolution, often carried out using a lipase from Candida antarctica, provides access to enantiomerically pure forms of the 8-ol and its corresponding acetate. mdpi.comnih.gov These chiral intermediates are then subjected to a series of transformations, including mesylation and substitution with azide anions, followed by reduction to yield the target 8-amino derivatives. researchgate.net These chiral diamines have proven valuable in the synthesis of biologically active alkaloids by catalyzing the asymmetric transfer hydrogenation of substituted dihydroisoquinolines. mdpi.com

The adaptability of the 5,6,7,8-tetrahydroquinoline ring system is further highlighted by its use in the construction of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. nih.govnih.gov These syntheses often start from functionalized tetrahydroquinolines and involve cyclization reactions to build the adjacent pyrimidine (B1678525) ring, demonstrating the role of the tetrahydroquinoline core as a foundational scaffold for creating diverse and complex chemical entities. nih.gov

Theoretical and Mechanistic Investigations

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. For a molecule like 5,6,7,8-Tetrahydroquinolin-8-ylmethanol, such studies would be invaluable for predicting its behavior.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

No specific Density Functional Theory (DFT) studies on this compound have been identified in the reviewed literature. However, DFT calculations are routinely applied to similar heterocyclic compounds to elucidate their properties.

For a hypothetical DFT study on this compound, key parameters would include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution to identify nucleophilic and electrophilic sites, which is crucial for predicting intermolecular interactions.

A representative data table for hypothetical DFT-calculated properties is shown below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DInfluences solubility and intermolecular forces

Analysis of Reaction Mechanisms and Transition States

The analysis of reaction mechanisms involving this compound is not documented. Mechanistic studies on related compounds often focus on their synthesis or their application in catalysis. For instance, the synthesis of the tetrahydroquinoline core can proceed via various domino reactions, and computational studies help to elucidate the transition states and intermediates of these complex transformations. A theoretical investigation into reactions involving the hydroxyl group of this compound, such as esterification or oxidation, would involve calculating the energy profiles of possible pathways to identify the most favorable mechanism and the structure of the corresponding transition states.

Conformation Analysis and Conformational Preferences

The conformational landscape of this compound has not been explicitly studied. The molecule possesses a flexible saturated six-membered ring fused to the pyridine (B92270) ring. This alicyclic ring can adopt several conformations, such as chair, boat, and twist-boat. The substituent at the C8 position, the -CH₂OH group, will also have preferred orientations.

Spectroscopic Studies for Mechanistic Elucidation

There are no specific reports of in situ NMR or IR spectroscopy being used to study the reaction mechanisms of this compound. These techniques are powerful for tracking the formation of intermediates and products in real-time. For example, in a catalytic cycle, in situ spectroscopy could potentially identify the coordination of the substrate to a metal center or the formation of transient species that are otherwise difficult to detect.

Stereochemical Analysis and Chiral Recognition Mechanisms in Catalytic Processes

The C8 position of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Chiral molecules derived from the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, particularly the 8-amino derivatives, have been employed as ligands in asymmetric catalysis. These ligands are effective in creating a chiral environment around a metal center, which allows for the selective formation of one enantiomer of a product over the other.

The mechanism of chiral recognition involves specific non-covalent interactions between the chiral ligand, the metal, and the substrate. These interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, create a diastereomeric transition state with a lower energy for the formation of the major product enantiomer.

While no studies specifically detail the use of this compound in this context, it is plausible that its chiral structure could be exploited in a similar manner. A hypothetical model for chiral recognition would involve a three-point interaction model, where the nitrogen of the quinoline (B57606), the oxygen of the hydroxyl group, and the stereocenter at C8 create a defined chiral pocket.

Advanced Characterization Techniques for Structural and Enantiomeric Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Structural Elucidation of Research Products

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 5,6,7,8-Tetrahydroquinolin-8-ylmethanol, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the saturated carbocyclic ring, and the protons of the hydroxymethyl group. The aromatic region would display characteristic multiplets for the three protons on the pyridine ring. The aliphatic protons at positions 5, 6, and 7, along with the proton at the chiral center (C8), would appear as complex multiplets in the upfield region. The methylene (B1212753) protons of the CH₂OH group would likely appear as a doublet of doublets due to coupling with the adjacent chiral proton at C8.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, ten unique carbon signals are expected. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the tetrahydroquinoline core and the hydroxymethyl substituent.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous signal assignment.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the protons within the saturated ring.

HMQC correlates directly bonded proton and carbon atoms.

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges based on the analysis of structurally similar compounds.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CHs 7.0 - 8.5 120 - 160
Aliphatic CH₂ (C5, C6, C7) 1.7 - 3.0 20 - 40
Chiral CH (C8) 3.5 - 4.5 55 - 65
CH₂OH 3.6 - 4.0 60 - 70
OH Broad singlet -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol guidechem.com.

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Subsequent fragmentation provides structural information. Plausible fragmentation pathways for this molecule include:

Loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment ion at m/z 132.

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage within the saturated ring, characteristic of tetrahydroquinoline structures nist.govchemicalbook.com.

Analysis of these fragmentation patterns helps to corroborate the structure determined by NMR spectroscopy.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol guidechem.com
Exact Mass 163.099714 guidechem.com
Expected Molecular Ion (M⁺) m/z 163
Common Fragments [M-CH₂OH]⁺, [M-H₂O]⁺

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography - HPLC)

Chromatographic methods are essential for assessing the purity and, for chiral compounds, the enantiomeric excess (ee) of a research product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For derivatives of 5,6,7,8-tetrahydroquinoline (B84679), polysaccharide-based CSPs, such as those found in Daicel columns, are often effective mdpi.com. A mixture of the (R)- and (S)-enantiomers is passed through the column, and due to the differential interactions with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram mdpi.comnih.gov.

The enantiomeric excess is calculated from the areas of the two peaks. For instance, in the analysis of the closely related precursor, 5,6,7,8-tetrahydroquinolin-8-ol, a Daicel AD-RH chiral column was used to separate the enantiomers effectively, allowing for precise determination of enantiomeric purity mdpi.comnih.gov. This methodology is directly applicable to this compound for quality control in asymmetric synthesis.

Table 3: Typical Chiral HPLC Conditions for Separation of Tetrahydroquinoline Derivatives

Parameter Description
Column Chiral Stationary Phase (e.g., Daicel AD-RH) mdpi.comnih.gov
Mobile Phase Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol)
Detection UV detector set to an appropriate wavelength
Output Two resolved peaks corresponding to the (R) and (S) enantiomers

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Purity Assessment

Chiroptical methods, such as optical rotation and circular dichroism, provide information about the stereochemistry of a chiral molecule.

Optical Rotation: Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]D) is a characteristic physical property of a pure enantiomer. Measurement of the optical rotation of a sample of this compound can provide an indication of its enantiomeric purity if the specific rotation of the enantiopure compound is known. The (R)- and (S)-enantiomers would exhibit equal and opposite specific rotation values.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the three-dimensional structure of a chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters. For related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, electronic circular dichroism has been used to study their stereochemical properties . However, it is important to note that solvent effects can sometimes complicate the interpretation of CD spectra for determining absolute configuration rsc.org. Theoretical calculations are often employed alongside experimental data to make a definitive assignment.

Q & A

Advanced Research Question

  • QSAR Modeling : Predict binding affinity to targets like dopamine receptors using substituent-specific descriptors (e.g., Hammett constants).
  • Enzyme Assays : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) at varying concentrations (IC₅₀ determination).
  • Cell-Based Assays : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis) .

How can oxidation states be rigorously controlled during the synthesis of this compound to avoid over-oxidation?

Q. Experimental Design

  • Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) for partial oxidation.
  • Monitor reaction progress via TLC or in situ Raman spectroscopy.
  • Introduce protecting groups (e.g., silyl ethers) for hydroxyl intermediates .

What are the best practices for designing stable derivatives of this compound for targeted drug delivery?

Advanced Research Question

  • Prodrug Design : Synthesize ester or carbamate prodrugs (e.g., acetylated methanol derivatives) to enhance lipophilicity and blood-brain barrier penetration.
  • Stability Studies : Assess hydrolytic stability under physiological pH (7.4) and temperature (37°C) using HPLC .

Which analytical methods are most reliable for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
  • GC-MS : For volatile impurities (e.g., residual solvents like ether).
  • Elemental Analysis : Confirm stoichiometry and detect metal contaminants .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the C8 position).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • Docking Studies : Predict binding modes with enzymatic targets (e.g., cytochrome P450) .

What experimental approaches are recommended for studying the degradation pathways of this compound under varying storage conditions?

Q. Stability Analysis

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH).
  • LC-MS/MS : Identify degradation products (e.g., quinoline oxides or ring-opened species).
  • pH-Rate Profiling : Determine stability in buffers ranging from pH 2–10 .

How can isotopic labeling (e.g., ²H, ¹³C) be employed to elucidate the metabolic fate of this compound in vivo?

Q. Mechanistic Study

  • Synthesize ⁸-¹³C-labeled derivatives via Grignard reactions with ¹³CO₂.
  • Track metabolites in rodent models using LC-MS with isotope tracing.
  • Correlate findings with microsomal incubation assays (e.g., liver S9 fractions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.